molecular formula C26H26FN5O3S B2798457 2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 2034476-97-4

2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2798457
CAS RN: 2034476-97-4
M. Wt: 507.58
InChI Key: BNWHNIHBSJRDBP-UHFFFAOYSA-N
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Description

2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H26FN5O3S and its molecular weight is 507.58. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research by Sunder and Maleraju (2013) on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which shares a structural resemblance with the target compound, showed significant anti-inflammatory activity in some derivatives. This suggests potential therapeutic applications for structurally related compounds in treating inflammation-related disorders Sunder & Maleraju, 2013.

Molecular Conformations and Hydrogen Bonding

A study by Narayana et al. (2016) on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides provided insights into the different molecular conformations and the role of hydrogen bonding in the self-assembly process. This research highlights the structural complexity and the potential for creating diverse molecular architectures with such compounds Narayana et al., 2016.

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) on coordination complexes constructed from pyrazole-acetamide derivatives, including those similar to the target compound, revealed significant antioxidant activity. This suggests the utility of such compounds in developing treatments or supplements that combat oxidative stress Chkirate et al., 2019.

Synthesis and Isotope Labeling

Lin and Weaner (2012) described the synthesis of a stable isotope-labeled antibacterial agent, showcasing the potential for creating labeled derivatives of complex compounds for research and diagnostic purposes. Although focused on a different compound, this approach can be applied to the synthesis and study of the compound and its metabolites Lin & Weaner, 2012.

Antimicrobial Activity

Bondock et al. (2008) explored the antimicrobial activity of new heterocycles incorporating the antipyrine moiety, indicating that compounds with structural similarities to the target molecule might possess valuable antimicrobial properties. This research supports the exploration of such compounds for potential use in developing new antimicrobial agents Bondock et al., 2008.

properties

IUPAC Name

2-[5-amino-3-(3-fluoroanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O3S/c1-16-10-12-21(13-11-16)36(34,35)24-25(28)32(31-26(24)29-20-9-5-8-19(27)14-20)15-22(33)30-23-17(2)6-4-7-18(23)3/h4-14H,15,28H2,1-3H3,(H,29,31)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWHNIHBSJRDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NC4=C(C=CC=C4C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

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